Stereochemical Identity by Specific Optical Rotation: (5S) vs. (5R) Enantiomer
The (5S)-enantiomer (CAS 2866254-29-5) and its (5R)-enantiomer (CAS 2866253-80-5) are separable, individually catalogued chemical entities. This stereochemical distinction is not merely formal; the (5S) configuration is the enantiomer required for rivaroxaban synthesis, as the final drug's Factor Xa inhibitory activity resides exclusively in the (5S) oxazolidinone derived from this chiral intermediate [1]. The specific optical rotation value provides a direct, quantitative identity check that the racemate or the antipode cannot satisfy. Procurement of the incorrect enantiomer would lead to synthesis of the pharmacologically inferior (5R)-drug enantiomer, ent-Rivaroxaban.
| Evidence Dimension | Stereochemical configuration and its pharmacological consequence |
|---|---|
| Target Compound Data | (5S)-configured morpholin-3-one intermediate; required for synthesis of the clinically active (5S)-rivaroxaban (Factor Xa IC₅₀ ~0.7 nM) |
| Comparator Or Baseline | (5R)-enantiomer (CAS 2866253-80-5); leads to ent-Rivaroxaban. The (R)-enantiomer of the oxazolidinone-FXa inhibitor class is known to show >100-fold lower Factor Xa inhibitory potency compared to the (S)-enantiomer, based on SAR data from the rivaroxaban discovery program. |
| Quantified Difference | The (S)-enantiomer of the oxazolidinone-FXa inhibitor pharmacophore shows >100-fold greater Factor Xa inhibitory potency than the (R)-enantiomer [1]. |
| Conditions | Enzyme inhibition assay; Factor Xa inhibition measured using chromogenic substrate; rivaroxaban discovery SAR study. |
Why This Matters
For any research program aiming to generate or study pharmacologically active rivaroxaban derivatives, the stereochemical identity of this building block is the single most critical procurement specification; use of the (5R)-enantiomer guarantees generation of the inactive enantiomeric series.
- [1] Roehrig S, Straub A, Pohlmann J, et al. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry. 2005;48(19):5900-5908. View Source
